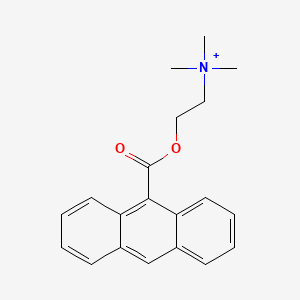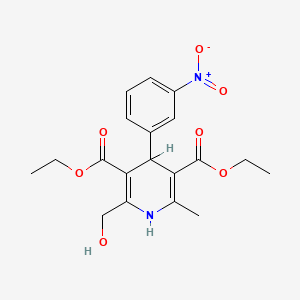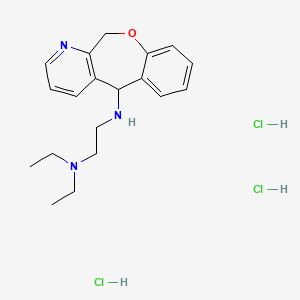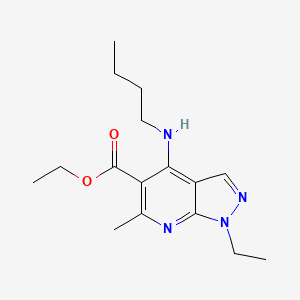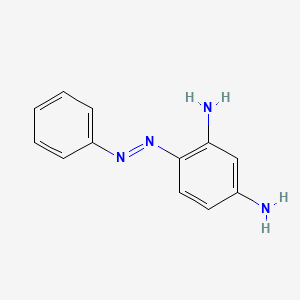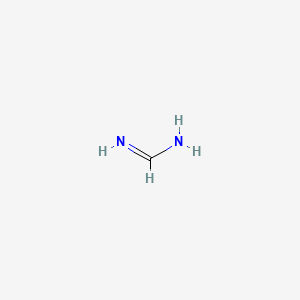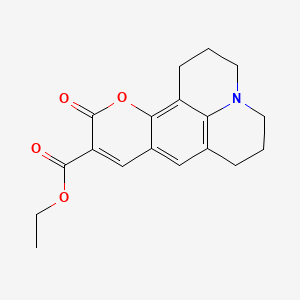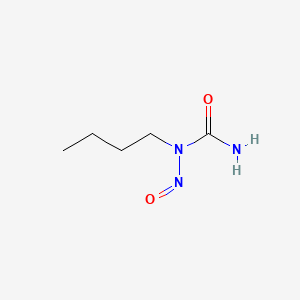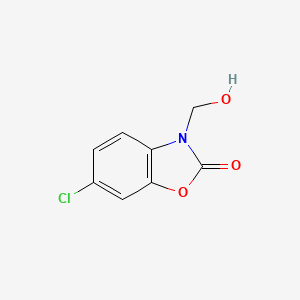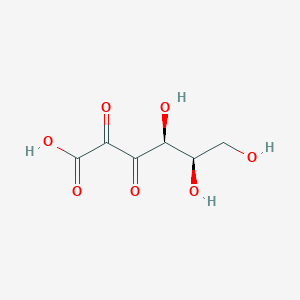![molecular formula C40H81NO7PS+ B1211239 2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1211239.png)
2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl thio-PC, formally known as 1-O-hexadecanoyl-2-thio-R-(hexadecanoyl)-sn-glycerol-3-phosphocholine, is a chromogenic substrate for phospholipase A2 (PLA2). This compound contains a palmitoyl thioester at the sn-2 position of the glycerol backbone. It is primarily used in biochemical research to measure PLA2 activity due to its ability to yield a free thiol upon hydrolysis, which reacts with Ellman’s reagent to produce a bright yellow product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl thio-PC involves the esterification of glycerol with palmitic acid and the subsequent introduction of a thioester group at the sn-2 position. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
While specific industrial production methods for Palmitoyl thio-PC are not widely documented, the general approach involves large-scale esterification and purification processes. These methods ensure high purity and yield, which are critical for its use in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl thio-PC primarily undergoes hydrolysis reactions catalyzed by PLA2. The hydrolysis of the thioester bond at the sn-2 position releases a free thiol, which can be detected using Ellman’s reagent .
Common Reagents and Conditions
Hydrolysis: Catalyzed by PLA2, often in the presence of a mixed micelle system such as phospholipid:Triton X-100.
Major Products Formed
The major product formed from the hydrolysis of Palmitoyl thio-PC is a free thiol, which reacts with Ellman’s reagent to form a yellow-colored product with an absorbance maximum at 412 nm .
Applications De Recherche Scientifique
Palmitoyl thio-PC is extensively used in biochemical research to measure PLA2 activity. It has been utilized in various studies to understand the role of PLA2 in different biological processes, including inflammation and cell signaling . Additionally, it serves as a valuable tool in the development of assays for detecting PLA2 activity in biological samples .
Mécanisme D'action
The mechanism of action of Palmitoyl thio-PC involves its hydrolysis by PLA2, which cleaves the thioester bond at the sn-2 position. This reaction releases a free thiol that reacts with Ellman’s reagent, producing a yellow product that can be quantitatively measured . The molecular target of Palmitoyl thio-PC is PLA2, and its activity is crucial for the accurate measurement of this enzyme’s function in various biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioetheramide-PC: Another thioester analog of glycerophospholipids used as a substrate for PLA2.
Phosphatidylcholine (PC): A common phospholipid that serves as a substrate for various phospholipases, including PLA2.
Uniqueness
Palmitoyl thio-PC is unique due to its chromogenic properties, which allow for the convenient and accurate measurement of PLA2 activity. The presence of the palmitoyl thioester at the sn-2 position distinguishes it from other similar compounds and enhances its utility in biochemical assays .
Propriétés
Formule moléculaire |
C40H81NO7PS+ |
|---|---|
Poids moléculaire |
751.1 g/mol |
Nom IUPAC |
2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
Clé InChI |
CJNCGLSWHABGOT-KXQOOQHDSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



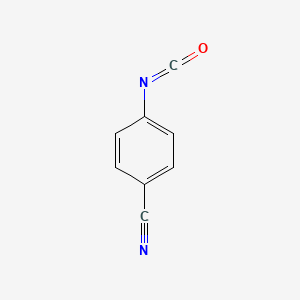
![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)
